Bengamide B
Overview
Description
Bengamide B is a naturally occurring small molecule that has been isolated from the sea hare Aplysia californica. It has been studied extensively in recent years due to its potential therapeutic applications in a wide range of diseases.
Scientific Research Applications
Antiviral Properties : Bengamide A, a related compound, has been identified as a potent inhibitor of HIV-1 gene expression, demonstrating sub-micromolar efficacy (Tietjen et al., 2018).
Antitumor Properties : Studies have shown that Bengamide B exhibits promising antitumor properties. These antitumor effects can be partially attributed to its role as an immune modulating agent (Liu et al., 2008), (Johnson et al., 2012).
Inhibition of Methionine Aminopeptidases : Bengamide derivatives, including this compound, target human methionine aminopeptidases (MetAPs), a factor contributing to their antiproliferative activity (Xu, Lu, & Ye, 2012).
Broad Spectrum of Biological Activities : this compound and its analogues demonstrate a range of biological activities, including antitumor, antibiotic, and anthelmintic properties, which indicate potential clinical applications (Tai et al., 2011).
New Antibiotics Against Drug-Resistant Bacteria : The bengamides, including this compound, show potential as new antibiotics against drug-resistant bacteria like Mycobacterium tuberculosis and Staphylococcus aureus (Porras-Alcalá et al., 2022).
Synthetic Analogue LAF389 : LAF389, a synthetic analogue of the bengamides, inhibits MetAps and affects protein mobility, which could impact tumor growth (Towbin et al., 2003).
Synthesis and Structure-Activity Relationships : Bengamides B and E, both cytotoxic marine natural products, have been synthesized for further study, offering insights into their structure-activity relationships (Kinder et al., 2001).
Potential in Colorectal Cancer Treatment : Analogues of Bengamide, specifically Ben I and Ben V, have shown promising antitumoral agents in the treatment of colorectal cancer (García-Pinel et al., 2020).
Antitumor Efficacy in Melanoma Model : Bengamides have demonstrated antitumor efficacy in a melanoma mouse model, further highlighting their potential in cancer treatment (Wenzel et al., 2015).
Antifungal Properties : An extract from the marine sponge Pachastrissa sp., containing Bengamide derivatives, exhibited activity against Candida albicans, demonstrating its antifungal potential (Fernández et al., 1999).
Mechanism of Action
Target of Action
Bengamide B is a potent inhibitor of Methionine Aminopeptidases (MetAPs) . MetAPs are enzymes that play a crucial role in protein synthesis by removing the methionine residue from newly synthesized proteins. This compound has shown significant inhibitory activity against MetAP enzymes derived from Mycobacterium tuberculosis (Mt MeAP1c), Enterococcus faecalis (Ef MeAP1b), and human MetAP (Hs MeAP1b) . Additionally, this compound is also a potent inhibitor of NF-κB activation , a protein complex that controls transcription of DNA, cytokine production, and cell survival.
Mode of Action
This compound interacts with its targets, primarily MetAPs, and inhibits their activity . This inhibition is likely due to interference with methionine aminopeptidase activity . The compound’s interaction with NF-κB leads to a decrease in IκBα phosphorylation , thereby inhibiting the activation of NF-κB.
Biochemical Pathways
The inhibition of MetAPs by this compound affects the protein synthesis pathway, specifically the step involving the removal of the methionine residue from newly synthesized proteins . The inhibition of NF-κB activation impacts various cellular processes, including inflammation and immune response, by altering the transcription of DNA .
Result of Action
The primary result of this compound’s action is the inhibition of growth in various organisms. It has shown impressive biological activities against drug-resistant bacteria such as Mycobacterium tuberculosis and Staphylococcus aureus . It also suppresses the proliferation of certain human cell lines . Furthermore, it has been found to reduce intracellular replication of M. tuberculosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness against Mycobacterium tuberculosis suggests that it can function effectively within the harsh environment that this bacterium inhabits . .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Bengamide B has been found to interact with various enzymes and proteins. It has been identified as a potent inhibitor for methionine aminopeptidases (MetAP1 and MetAP2) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .
Cellular Effects
This compound has shown impressive biological activities against various drug-resistant bacteria such as Mycobacterium tuberculosis and Staphylococcus aureus . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
properties
IUPAC Name |
[(3S,6S)-1-methyl-7-oxo-6-[[(E,2R,3R,4S,5R)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H58N2O8/c1-6-7-8-9-10-11-12-13-14-15-16-17-27(36)42-24-19-20-25(32(40)34(4)22-24)33-31(39)30(41-5)29(38)28(37)26(35)21-18-23(2)3/h18,21,23-26,28-30,35,37-38H,6-17,19-20,22H2,1-5H3,(H,33,39)/b21-18+/t24-,25-,26+,28-,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRKTXMXGDERHT-UCDUEDMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1CCC(C(=O)N(C1)C)NC(=O)C(C(C(C(C=CC(C)C)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@H](C(=O)N(C1)C)NC(=O)[C@@H]([C@@H]([C@H]([C@@H](/C=C/C(C)C)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H58N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
104947-69-5 | |
Record name | Bengamide B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104947695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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